N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-phenylpropanamide
Description
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-phenylpropanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a tert-butyl group at position 3, an azetidine ring at position 6, and a phenylpropanamide side chain. This compound belongs to a class of triazolopyridazine derivatives known for their diverse biological activities, including antimicrobial and enzyme inhibitory properties . Its structural complexity arises from the fusion of the triazole and pyridazine rings, which enhances metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O/c1-22(2,3)21-24-23-18-11-12-19(25-28(18)21)27-14-17(15-27)26(4)20(29)13-10-16-8-6-5-7-9-16/h5-9,11-12,17H,10,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGKVEAWTUSUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core, introduction of the azetidine ring, and subsequent coupling with the phenylpropanamide moiety. Common reagents used in these reactions include tert-butylamine, hydrazine derivatives, and various coupling agents. The reaction conditions often involve elevated temperatures and the use of organic solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted triazolopyridazine compounds.
Scientific Research Applications
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-phenylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation and signal transduction. The azetidine ring and phenylpropanamide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The triazolopyridazine scaffold is shared among several derivatives, but substituents at positions 3, 6, and 8 define their distinct properties. Below is a comparison of key analogs:
Key Observations:
- Position 6 Modifications: The azetidine-propanamide chain in the target compound introduces conformational rigidity absent in aryl-substituted analogs (e.g., Compound 10 or benzamide derivatives), which may affect target binding kinetics .
Bioactivity and Mechanism Insights
Antimicrobial Activity
coli, S. aureus) .
NMR and Structural Analysis
highlights the utility of NMR in deducing substituent effects on chemical environments. For example:
- Chemical Shift Variations: In analogs like Compound 10, NMR data (δ 7.5–8.5 ppm for aromatic protons) differ from the target compound due to electron-withdrawing nitro groups and tert-butyl shielding effects .
- Regions of Interest: Substituents in regions analogous to positions 29–44 (as per ) in the target compound may induce unique shifts, aiding in structural elucidation.
Biological Activity
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-phenylpropanamide is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of triazolopyridazines, which are known for their diverse pharmacological properties. The unique structural features of this compound contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 336.43 g/mol. The compound features a triazole ring fused to a pyridazine ring, an azetidine moiety, and a phenylpropanamide structure. The tert-butyl group enhances its lipophilicity and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:
Inhibition of Enzymes : The compound may inhibit various kinases or proteases involved in cellular signaling pathways. This inhibition can lead to altered cellular functions and has implications in cancer research and treatment.
Modulation of Receptors : It has the potential to bind to G-protein coupled receptors (GPCRs) or ion channels, affecting signal transduction pathways that regulate physiological responses.
DNA/RNA Interaction : The compound may interfere with nucleic acid processes, potentially inhibiting replication or transcription, which is crucial for cancer cell proliferation.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Case Studies
- Cancer Therapy : A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated that it effectively reduced cell viability and induced apoptosis through caspase activation pathways.
- Neurological Disorders : Another case study focused on the modulation of dopamine receptors by the compound. It showed promise in enhancing dopaminergic signaling in models of Parkinson's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
